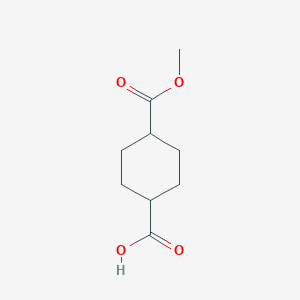

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJNPHCQABYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905945, DTXSID401224382 | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-85-4, 15177-67-0, 32529-79-6 | |

| Record name | 1011-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (CAS 15177-67-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and experimental protocols related to trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The information is presented to support research, development, and application in various scientific fields.

Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring with a carboxylic acid and a methyl ester group in a trans configuration at the 1 and 4 positions.[1] This stereochemistry influences its physical properties and reactivity.[1] The compound is typically a white to off-white solid, appearing as a powder or crystalline substance.[1][2] It exhibits moderate solubility in organic solvents and is expected to have limited solubility in water due to its hydrophobic cyclohexane core.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 15177-67-0 | [2][3][4][5] |

| Molecular Formula | C₉H₁₄O₄ | [1][3][5] |

| Molecular Weight | 186.21 g/mol | [2][5] |

| Physical Form | White to almost white powder or crystal; also reported as a liquid. | [1] |

| Melting Point | 124-128 °C | [2] |

| Purity | Typically >95% to >97% (by GC) | [5] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Experimental Protocols

The primary application of this compound is as a building block in organic synthesis and polymer chemistry.[1] A common synthetic route involves the selective mono-hydrolysis of the corresponding dimethyl ester.

Synthesis from Dimethyl 1,4-cyclohexanedicarboxylate

A detailed, multi-step protocol for the synthesis of this compound is outlined below.[4][6] This process starts with the isomerization of a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate, followed by a controlled monoester hydrolysis and subsequent acidification.[4][6]

Experimental Protocol:

-

Isomerization:

-

Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio of approximately 3/7 to 5/5) in 200 g of methanol at 40°C.[4][6]

-

Add 15 g of pyridine to the solution to act as a catalyst.[4][6]

-

Maintain the reaction at this temperature for 2 hours to yield a methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate with an enhanced trans/cis isomer ratio of approximately 9/1.[4][6]

-

-

Monoester Hydrolysis:

-

Acidification and Product Isolation:

-

To the reaction mixture, add 200 g of water and 100 g of toluene.[4][6]

-

Adjust the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid.[4][6]

-

Cool the acidified aqueous mixture to 0°C to precipitate the product.[4][6]

-

This protocol has been reported to yield approximately 66.4 g (71.32% yield) of this compound with a purity of 98.9% as determined by gas chromatography.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Data

While specific spectra are not provided in this guide, spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR, are available through chemical databases such as ChemicalBook.[7] This data is crucial for confirming the structure and purity of the synthesized compound.

Biological Activity and Drug Development Applications

Currently, there is a lack of specific studies detailing the biological activity or direct applications in drug development of this compound. Research on related compounds, such as derivatives of cyclohexanecarboxylic acid, has explored a range of biological activities, including antinociceptive and anti-inflammatory effects.[8] Additionally, other dicarboxylic acid monoesters have been investigated for their cytotoxic activities.[9] However, these findings are not directly attributable to the title compound. Its primary role remains that of a versatile chemical intermediate.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: Hazard Identification and Precautionary Statements

| Category | Information | Source(s) |

| Signal Word | Warning | [3][10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area and avoid breathing dust, vapor, mist, or gas.[11] Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed and store in a cool, dark place away from incompatible materials such as oxidizing agents.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10][12]

This technical guide serves as a foundational resource for professionals working with this compound. For further details, consulting the referenced sources is recommended.

References

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. This compound|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 3. This compound | 15177-67-0 [sigmaaldrich.com]

- 4. This compound | 15177-67-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(15177-67-0) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15177-67-0 | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate

An In-depth Technical Guide to the Physical and Chemical Properties of Monomethyl trans-1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1s,4s)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid |

| Synonyms | trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, Methyl hydrogen trans-1,4-cyclohexanedicarboxylate |

| CAS Number | 16743-52-9 |

| Molecular Formula | C₉H₁₄O₄[1][2] |

| Molecular Weight | 186.21 g/mol [1][2] |

| Chemical Structure | A cyclohexane ring with a carboxylic acid group and a methyl ester group in a trans configuration at positions 1 and 4. |

Physicochemical Properties

A summary of the key physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate is presented below.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 124-128 °C | [4] |

| Boiling Point | 303.15 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.19 g/cm³ (Predicted) | [4] |

| Solubility | Moderate solubility in organic solvents; Limited solubility in water.[3] | - |

| pKa | 4.66 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of monomethyl trans-1,4-cyclohexanedicarboxylate.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is a key analytical tool for confirming the structure of the molecule. A reference to the ¹H NMR spectrum is available.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretches of the carboxylic acid and the ester, and the O-H stretch of the carboxylic acid.

Synthesis

Monomethyl trans-1,4-cyclohexanedicarboxylate is typically synthesized from dimethyl trans-1,4-cyclohexanedicarboxylate through a selective mono-hydrolysis reaction. The overall synthesis workflow is depicted below.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Synthesis of Monomethyl trans-1,4-cyclohexanedicarboxylate

This protocol describes the synthesis from a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate.

-

Isomerization: A mixture of dimethyl 1,4-cyclohexanedicarboxylate with a low trans/cis isomer ratio is dissolved in methanol at 40°C. Pyridine is added as a catalyst, and the reaction mixture is stirred for 2 hours to obtain a solution with a high trans/cis isomer ratio (e.g., 9/1).[7][8]

-

Mono-hydrolysis: The resulting methanol solution of dimethyl trans-1,4-cyclohexanedicarboxylate is cooled to room temperature. A solution of potassium hydroxide in methanol is added, and the reaction is stirred at 20°C for 3 hours to selectively hydrolyze one of the ester groups.[7][8]

-

Work-up and Acidification: Water and an organic solvent like toluene are added to the reaction mixture to extract any remaining unreacted diester. The aqueous layer, containing the potassium salt of the monoester, is separated.[7][8] The aqueous phase is then cooled to 0-5°C and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.[7][8]

-

Purification: The precipitated white solid is collected by filtration, washed with cold water, and dried under reduced pressure to yield pure monomethyl trans-1,4-cyclohexanedicarboxylate.[7][8]

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

-

Sample Preparation: A small amount of the dried, crystalline monomethyl trans-1,4-cyclohexanedicarboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a small test tube, add a pre-weighed amount of monomethyl trans-1,4-cyclohexanedicarboxylate (e.g., 10 mg).

-

Add a measured volume of the selected solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).

-

The mixture is agitated vigorously for a set period.

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve a given amount of solute (e.g., according to USP or other standard classifications).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

-

Sample Preparation: A standard solution of monomethyl trans-1,4-cyclohexanedicarboxylate is prepared in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Logical Relationships in Chemical Reactions

The primary chemical transformations involving monomethyl trans-1,4-cyclohexanedicarboxylate revolve around its two functional groups: the carboxylic acid and the methyl ester.

This diagram illustrates that the carboxylic acid moiety can undergo esterification or amidation to form diesters or amide-esters, respectively. It can also be deprotonated by a base to form a carboxylate salt. The methyl ester group can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions. Furthermore, both the carboxylic acid and the ester can be reduced to the corresponding diol or amino-alcohol.

This technical guide provides foundational information for the handling, characterization, and application of monomethyl trans-1,4-cyclohexanedicarboxylate in a research and development setting. For further details, consulting the primary literature is recommended.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 4. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound CAS#: 15177-67-0 [amp.chemicalbook.com]

- 6. This compound(15177-67-0) 1H NMR spectrum [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide on trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid, a key bifunctional molecule in organic synthesis and pharmaceutical development. The document details its chemical structure, stereochemistry, and physical properties. It includes a summary of spectroscopic data, detailed experimental protocols for its synthesis and characterization, and explores its application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Stereochemistry

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS No: 15177-67-0) is a derivative of cyclohexane-1,4-dicarboxylic acid. Its structure consists of a cyclohexane ring substituted with a carboxylic acid group and a methoxycarbonyl (methyl ester) group at positions 1 and 4, respectively. The trans stereochemistry indicates that these two functional groups are on opposite sides of the cyclohexane ring's plane. This specific spatial arrangement is crucial for its utility as a rigid and well-defined linker in the construction of more complex molecules.

The cyclohexane ring typically exists in a chair conformation to minimize steric strain. In the trans isomer, both the carboxylic acid and the methoxycarbonyl groups can occupy equatorial positions, leading to a thermodynamically stable conformation. This conformational rigidity is a desirable characteristic in drug design, as it provides a predictable spatial orientation for the attached molecular fragments.

Physicochemical and Spectroscopic Data

The compound is typically a white to off-white or pale-yellow solid, indicating a stable crystalline structure under ambient conditions.[1] It is a valuable building block in organic synthesis due to its bifunctional nature, allowing for a variety of chemical transformations at either the carboxylic acid or the ester group.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15177-67-0 | |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 126.0 - 130.0 °C | |

| Purity (by NMR) | ≥98.0% | [2] |

Table 2: Spectroscopic Data (Predicted and Representative)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Expected signals for methoxy protons (singlet, ~3.7 ppm), axial and equatorial protons of the cyclohexane ring (multiplets, ~1.4-2.5 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable). |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and carboxylic acid (~175-180 ppm), the methoxy carbon (~52 ppm), and the methylene carbons of the cyclohexane ring (~28-42 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1700 cm⁻¹), C=O stretch from the ester (~1730 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹). |

Experimental Protocols

Synthesis of trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

A common method for the synthesis of the trans isomer involves the selective hydrolysis of the corresponding diester, often preceded by isomerization to enrich the trans form.[3][4]

Materials:

-

Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

-

Methanol

-

Pyridine

-

Potassium hydroxide

-

Toluene

-

Concentrated hydrochloric acid

-

Ether

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Isomerization: A solution of dimethyl 1,4-cyclohexanedicarboxylate (e.g., 0.5 mol) in methanol (200 g) is heated to 40°C. Pyridine (15 g) is added as a catalyst, and the reaction is stirred for 2 hours to favor the formation of the trans isomer.[4]

-

Monoester Hydrolysis: The reaction mixture is cooled to room temperature, and a solution of potassium hydroxide (e.g., 150 g) in methanol is added.[4] The mixture is stirred at 20°C for 3 hours to selectively hydrolyze one of the ester groups.[4]

-

Work-up and Extraction: Water (200 g) and toluene (100 g) are added to the reaction mixture. The layers are separated, and the organic layer containing the unreacted diester is removed.[4]

-

Acidification and Isolation: The aqueous layer is cooled to 0-5°C and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.[4]

-

Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield pure trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid.[3]

Characterization Workflow

A standard workflow for the characterization of the synthesized trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is outlined below.

Caption: Characterization workflow for the synthesized compound.

Applications in Drug Development

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable building block in pharmaceutical research, primarily utilized as a linker molecule.[5][6] Its rigid cyclohexane core provides a defined spatial separation between two points of attachment, which is a critical aspect in the design of bifunctional molecules like PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The linker's length, rigidity, and chemical nature are crucial for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The bifunctional nature of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid allows for sequential or orthogonal conjugation to the POI ligand and the E3 ligase ligand. For instance, the carboxylic acid moiety can be activated and coupled to an amine-containing E3 ligase ligand, while the ester group can be hydrolyzed to a carboxylic acid and subsequently coupled to the POI ligand, or vice versa.

Caption: General workflow for PROTAC synthesis.

Conclusion

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is a molecule of significant interest to researchers in organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature make it an ideal component for constructing complex molecular architectures with precise spatial control. The synthetic protocols provided herein offer a reliable method for its preparation, and its application as a PROTAC linker highlights its potential in the development of novel therapeutics. Further exploration of its use in creating diverse chemical libraries will undoubtedly continue to be a fruitful area of research.

References

- 1. trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. prepchem.com [prepchem.com]

- 4. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the 1H NMR Spectrum of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of precise, publicly accessible spectral data, this guide presents a representative ¹H NMR dataset derived from established spectroscopic principles and analysis of structurally related compounds. It also includes a comprehensive experimental protocol for the synthesis and purification of the title compound, essential for researchers requiring this intermediate.

Molecular Structure and Proton Environments

This compound possesses a cyclohexane ring in a chair conformation with two substituents at the 1 and 4 positions. The trans configuration places one substituent in an axial position and the other in an equatorial position, or both in equatorial positions in the more stable diequatorial conformation. The molecule has several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

The key proton environments are:

-

-OCH₃: The three equivalent protons of the methyl ester group.

-

-COOH: The acidic proton of the carboxylic acid group.

-

H1/H4: The two methine protons on the carbons bearing the ester and carboxylic acid groups.

-

Axial and Equatorial Protons: The eight methylene protons on the cyclohexane ring, which can be differentiated into axial and equatorial positions.

Representative ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These values are estimated based on typical ranges for similar chemical environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | 1H |

| Methyl Ester (-OCH₃) | ~3.67 | Singlet | - | 3H |

| Methine (H1, H4) | ~2.3 - 2.5 | Multiplet | - | 2H |

| Axial CH₂ | ~2.0 - 2.2 | Multiplet | - | 4H |

| Equatorial CH₂ | ~1.4 - 1.6 | Multiplet | - | 4H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of the title compound involves the selective mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.

Materials:

-

Dimethyl trans-1,4-cyclohexanedicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of dimethyl trans-1,4-cyclohexanedicarboxylate in methanol is prepared.

-

A stoichiometric amount of potassium hydroxide (one equivalent) dissolved in methanol is added dropwise to the solution at room temperature (approximately 20°C).

-

The reaction mixture is stirred for a specified period (e.g., 3 hours) to facilitate the hydrolysis of one of the ester groups.[1]

-

After the reaction is complete, water and toluene are added to the mixture. The layers are separated, and the organic layer containing unreacted diester is discarded.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the monomethyl ester.

-

The white solid product is collected by filtration, washed with cold water, and dried under reduced pressure. The purity of the product can be assessed by gas chromatography.[1]

¹H NMR Spectroscopic Analysis

Procedure:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is processed by Fourier transformation. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts of the signals are referenced to the TMS signal. Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure and the different proton environments of this compound.

Caption: Chemical structure of the title compound.

Caption: Key proton environments in the molecule.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of published, fully assigned spectra for this specific compound, this document synthesizes information from the analysis of its constituent functional groups and structurally similar molecules. The guide outlines standard experimental protocols, predicted vibrational frequencies, and the logical relationship between molecular structure and spectral features.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive tool for molecular characterization.[1][2] It provides a unique molecular fingerprint based on the vibrational modes of covalent bonds, offering insights into chemical structure, functional groups, and molecular conformation.[1][3] For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, these techniques are invaluable for identification, quality control, and stability assessment.[1][3]

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₄O₄, Molar Mass: 186.21 g/mol ) possesses three key structural components that dictate its vibrational spectrum:

-

A trans-1,4-disubstituted Cyclohexane Ring: This saturated carbocyclic ring exists predominantly in a chair conformation. Its vibrations include C-H stretching, CH₂ scissoring, twisting, wagging, and rocking modes, as well as C-C ring stretching and deformation modes. The trans configuration influences the symmetry of the molecule and, consequently, the activity of certain modes in IR and Raman.

-

A Carboxylic Acid Group (-COOH): This group is characterized by a prominent O-H stretch (often broad in FT-IR), a sharp C=O (carbonyl) stretch, and various C-O stretching and O-H bending modes.[4]

-

A Methyl Ester Group (-COOCH₃): This functional group is identified by its own distinct C=O stretch, C-O-C asymmetric and symmetric stretches, and the vibrations of the methyl (CH₃) group, including symmetric and asymmetric stretches and bends.

The interplay of these components results in a complex but interpretable spectrum that can be used for unambiguous identification.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectra. The following protocols describe standard procedures for the FT-IR and Raman analysis of a solid powder sample.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

-

Instrument Setup:

-

Spectrometer: An FT-IR spectrometer, such as an Agilent Cary 670 or similar, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[5]

-

Accessory: A single-reflection ATR accessory equipped with a diamond or germanium (Ge) crystal.[5]

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Sample Preparation and Measurement:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹, with a spectral resolution of 4 cm⁻¹.[5]

-

-

Data Processing:

-

Perform an ATR correction if necessary, although for library matching and identification, uncorrected absorbance spectra are often used.

-

Perform baseline correction to remove any broad background features.

-

Raman Spectroscopy Protocol

-

Instrument Setup:

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Laser Excitation Source: A common laser wavelength such as 785 nm is often used to minimize fluorescence. Other options include 532 nm or 1064 nm.

-

Detector: A charge-coupled device (CCD) detector for dispersive systems or an indium gallium arsenide (InGaAs) detector for FT-Raman systems.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the solid sample into a glass vial, NMR tube, or onto a microscope slide.

-

Position the sample at the focal point of the laser beam.

-

Adjust the laser power and exposure time to obtain a strong signal without causing sample damage (photodecomposition) or excessive fluorescence. A typical starting point might be 10-50 mW of laser power and an integration time of 1-10 seconds.

-

Co-add multiple acquisitions (e.g., 5-10) to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a cosmic ray removal step.

-

Perform baseline correction to subtract any fluorescence background.

-

Normalize the spectrum if quantitative comparison is required.

-

Data Presentation: Predicted Vibrational Frequencies

The following tables summarize the predicted characteristic vibrational frequencies for this compound based on established group frequencies and data from analogous molecules like cyclohexane derivatives and carboxylic acids/esters.[4][6]

Table 1: Predicted FT-IR Spectral Data

| Frequency Range (cm⁻¹) | Intensity (Predicted) | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid (-COOH) |

| 3000 - 2850 | Strong | C-H asymmetric and symmetric stretches | Cyclohexane (CH₂), Methyl (CH₃) |

| ~1735 | Very Strong | C=O stretch | Methyl Ester (-COOCH₃) |

| ~1705 | Very Strong | C=O stretch (hydrogen-bonded dimer) | Carboxylic Acid (-COOH) |

| 1470 - 1430 | Medium | CH₂ scissoring / CH₃ asymmetric bend | Cyclohexane / Methyl |

| ~1420 | Medium | In-plane O-H bend coupled with C-O stretch | Carboxylic Acid (-COOH) |

| ~1300 | Medium-Strong | C-O stretch coupled with O-H bend | Carboxylic Acid (-COOH) |

| 1250 - 1150 | Strong | C-O-C asymmetric stretch | Methyl Ester (-COOCH₃) |

| ~1050 | Medium | C-O-C symmetric stretch | Methyl Ester (-COOCH₃) |

| ~930 | Medium, Broad | Out-of-plane O-H bend (dimer) | Carboxylic Acid (-COOH) |

| Below 900 | Medium-Weak | CH₂ rocking, C-C ring modes | Cyclohexane |

Table 2: Predicted Raman Spectral Data

| Frequency Range (cm⁻¹) | Intensity (Predicted) | Vibrational Assignment | Functional Group |

| 3000 - 2850 | Very Strong | C-H asymmetric and symmetric stretches | Cyclohexane (CH₂), Methyl (CH₃) |

| ~1735 | Weak | C=O stretch | Methyl Ester (-COOCH₃) |

| ~1650 | Medium | C=O stretch (dimer) | Carboxylic Acid (-COOH) |

| 1470 - 1430 | Strong | CH₂ scissoring / CH₃ asymmetric bend | Cyclohexane / Methyl |

| 1100 - 800 | Strong | C-C ring stretching modes ("breathing") | Cyclohexane |

| Below 600 | Medium-Strong | Ring deformation modes | Cyclohexane |

Note: In Raman spectroscopy, non-polar bonds (like C-C and C-H) tend to produce stronger signals, while polar bonds (like C=O) are often weaker compared to their intensity in FT-IR.[1]

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflow and the structure-spectrum correlations.

Caption: Experimental workflow for FT-IR and Raman spectroscopic analysis.

Caption: Correlation of molecular structure with key vibrational modes and spectral regions.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. mdpi.com [mdpi.com]

- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

Mass Spectrometry Analysis of Monomethyl trans-Cyclohexane-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analytical methodologies for monomethyl trans-cyclohexane-1,4-dicarboxylate. This document serves as a practical resource, offering detailed experimental protocols and data interpretation to support research and development activities. The information is structured to be a valuable tool for professionals in analytical chemistry, pharmacology, and drug development.

Compound Overview

Monomethyl trans-cyclohexane-1,4-dicarboxylate is an ester derivative of cyclohexane-1,4-dicarboxylic acid.[1] It possesses a molecular formula of C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[2][3] Understanding its mass spectrometric behavior is crucial for its identification and quantification in various matrices.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for monomethyl trans-cyclohexane-1,4-dicarboxylate is not readily accessible, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for esters and cyclohexane derivatives.[4][5] The primary ionization method considered here is Electron Ionization (EI), a common technique used in Gas Chromatography-Mass Spectrometry (GC-MS).

The expected fragmentation pathways include the loss of the methoxy group, the carboxyl group, and fragmentation of the cyclohexane ring. The stability of the resulting carbocations will influence the relative abundance of the observed fragment ions.[6][7]

The predicted quantitative mass spectrometry data is summarized in the table below:

| Predicted Fragment | Mass-to-Charge Ratio (m/z) | Proposed Structure | Notes |

| Molecular Ion [M]⁺ | 186 | [C₉H₁₄O₄]⁺ | The parent ion, which may or may not be readily observable depending on its stability. |

| [M - OCH₃]⁺ | 155 | [C₈H₁₁O₃]⁺ | Loss of the methoxy group from the methyl ester. |

| [M - COOH]⁺ | 141 | [C₈H₁₃O₂]⁺ | Loss of the carboxylic acid group. |

| [M - COOCH₃]⁺ | 127 | [C₇H₁₁O₂]⁺ | Loss of the entire methyl ester group. |

| [C₆H₉O₂]⁺ | 113 | Fragmentation of the cyclohexane ring. | |

| [C₆H₁₀]⁺ | 82 | Represents the cyclohexane ring with charge. | |

| [C₅H₇]⁺ | 67 | Further fragmentation of the cyclohexane ring. | |

| [COOCH₃]⁺ | 59 | The methyl ester fragment itself. | |

| [OCH₃]⁺ | 31 | The methoxy group fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. The following protocol is a recommended starting point, based on established methods for similar analytes.[8]

Sample Preparation

-

Dissolution : Dissolve the sample in a volatile organic solvent such as methanol, hexane, or dichloromethane.

-

Concentration : For qualitative analysis, a concentration of approximately 1 mg/mL is recommended. For quantitative analysis, prepare a dilution series to generate a calibration curve, with concentrations around 10 µg/mL being a suitable starting point.

-

Filtration : To prevent contamination of the GC inlet and column, filter the sample through a 0.22 µm syringe filter.

-

Vialing : Transfer the filtered sample into a 1.5 mL glass autosampler vial. Use a vial insert if the sample volume is limited.

Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate.

Caption: GC-MS experimental workflow for monomethyl trans-cyclohexane-1,4-dicarboxylate.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for monomethyl trans-cyclohexane-1,4-dicarboxylate under electron ionization.

Caption: Predicted fragmentation of monomethyl trans-cyclohexane-1,4-dicarboxylate.

References

- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS 15177-67-0) is a chemical intermediate with applications in organic synthesis and polymer chemistry.[1] Its structure, featuring a cyclohexane ring with both a carboxylic acid and a methyl ester group in a trans configuration, provides a unique scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical and thermal properties is essential for its effective use in research and development, particularly for process scale-up and safety assessments. This guide provides a summary of the available data on the thermal properties, primarily its melting point, and outlines relevant experimental methodologies.

Physicochemical and Thermal Properties

The key physicochemical and thermal data for this compound are summarized in the table below. The primary thermal characteristic that has been experimentally determined and reported is its melting point.

| Property | Value | Reference(s) |

| Molecular Formula | C9H14O4 | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 124-128 °C | [2] |

| 126.0-130.0 °C |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the isomerization and subsequent selective hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.[3]

Step 1: Isomerization

-

A starting mixture of dimethyl 1,4-cyclohexanedicarboxylate with a lower trans/cis isomer ratio is dissolved in methanol.[3]

-

A catalyst, such as pyridine, is added to the solution.[3]

-

The reaction mixture is heated (e.g., to 40°C) and stirred for a period (e.g., 2 hours) to facilitate the isomerization to a higher trans/cis ratio (e.g., 9/1).[3]

Step 2: Monoester Hydrolysis

-

The methanolic solution containing the trans-enriched diester is cooled to a controlled temperature (e.g., 20°C).[3]

-

A solution of a base, such as potassium hydroxide, is added to initiate the selective hydrolysis of one of the ester groups.[3] The reaction is typically stirred for several hours (e.g., 3 hours).[3]

Step 3: Acidification and Isolation

-

Water and an organic solvent (e.g., toluene) are added to the reaction mixture for extraction to remove any remaining unreacted diester.[3]

-

The aqueous phase, containing the potassium salt of the monomethyl ester, is separated.[3]

-

The aqueous phase is then cooled (e.g., to 0-5°C) and acidified by the addition of a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[3] This protonates the carboxylate, causing the product to precipitate.

-

The precipitated white solid is collected by filtration.[3]

-

The solid is dried under reduced pressure to yield the final product, this compound.[3]

Thermal Analysis by Differential Scanning Calorimetry (General Protocol)

While specific DSC data for this compound is not available, a general experimental protocol for determining its melting point and enthalpy of fusion would be as follows:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the DSC cell is ramped at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 150°C).

-

The differential heat flow to the sample relative to the reference is recorded as a function of temperature, generating a thermogram.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualized Workflows

Caption: Workflow for the synthesis of the target compound.

Caption: Conceptual workflow for a typical DSC experiment.

References

Cis-Trans Isomerism in 1,4-Cyclohexanedicarboxylic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the stereochemistry, synthesis, and pharmaceutical applications of cis- and trans-1,4-cyclohexanedicarboxylic acid derivatives, providing critical data and methodologies for researchers in the field.

The stereochemical properties of molecules play a pivotal role in determining their physical, chemical, and biological characteristics. In the realm of medicinal chemistry and materials science, the cis-trans isomerism of cyclic compounds like 1,4-cyclohexanedicarboxylic acid and its derivatives is of paramount importance. The distinct spatial arrangement of the carboxyl groups on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets or form polymeric structures. This technical guide provides a comprehensive overview of the core aspects of cis-trans isomerism in 1,4-cyclohexanedicarboxylic acid derivatives, with a focus on their synthesis, characterization, and significant applications in drug development.

Physicochemical Properties of Cis- and Trans-1,4-Cyclohexanedicarboxylic Acid

The differing orientations of the carboxyl groups in the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid lead to significant variations in their physical and chemical properties. The trans isomer, with its more symmetrical structure, generally exhibits a higher melting point and lower solubility compared to the cis isomer. A summary of key quantitative data is presented in Table 1.

| Property | Cis-Isomer | Trans-Isomer |

| Melting Point (°C) | 168-170 | 312.5 |

| pKa1 | 4.44 | 4.18 |

| pKa2 | 5.79 | 5.42 |

| Crystal System | Triclinic | - |

| Unit Cell Parameters | a=5.2912 Å, b=6.2611 Å, c=13.1851 Å, α=82.505°, β=80.309°, γ=81.875° | - |

| Solubility | More soluble in water | Slightly soluble in water, soluble in hot methanol |

Table 1: Quantitative Physicochemical Data for Cis- and Trans-1,4-Cyclohexanedicarboxylic Acid Isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between the cis and trans isomers.

-

¹H NMR Spectroscopy: The proton chemical shifts of the cyclohexane ring are influenced by the stereochemistry of the carboxyl groups. In the trans isomer, the axial and equatorial protons on a given carbon are in different chemical environments, leading to more complex splitting patterns.

-

¹³C NMR Spectroscopy: The chemical shifts of the carboxyl carbons and the ring carbons can also be used to differentiate between the two isomers.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H bonds in the carboxyl groups can provide information about intermolecular and intramolecular hydrogen bonding, which differs between the cis and trans forms.

Experimental Protocols

Synthesis of 1,4-Cyclohexanedicarboxylic Acid (Mixture of Isomers)

A common method for the synthesis of 1,4-cyclohexanedicarboxylic acid is the catalytic hydrogenation of terephthalic acid.

Materials:

-

Terephthalic acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Water

-

Hydrogen gas

-

Autoclave reactor

Procedure:

-

Charge the autoclave with terephthalic acid, 5% Pd/C catalyst, and water.

-

Purge the reactor with nitrogen gas and then with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

-

Heat the mixture to the reaction temperature (e.g., 150-200 °C) with stirring.

-

Maintain the temperature and pressure for a set duration (e.g., 3-6 hours).

-

After the reaction is complete, cool the reactor to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Cool the filtrate to induce crystallization of the 1,4-cyclohexanedicarboxylic acid.

-

Collect the solid product by filtration and dry. This product will be a mixture of cis and trans isomers.

Isomerization of Cis- to Trans-1,4-Cyclohexanedicarboxylic Acid

The more stable trans isomer can be obtained from the cis isomer through thermal isomerization.

Materials:

-

Cis-1,4-cyclohexanedicarboxylic acid (or a mixture of isomers)

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF) (optional)

-

Base catalyst (e.g., sodium methoxide) (optional)

Procedure (Melt Isomerization):

-

Place the cis-1,4-cyclohexanedicarboxylic acid or the isomer mixture in a reaction vessel equipped with a stirrer and an inert atmosphere inlet.

-

Heat the solid to a temperature above the melting point of the cis isomer but below the melting point of the trans isomer (e.g., 180-300 °C).

-

Maintain this temperature for a specified period (e.g., 30 minutes to several hours) to allow for the conversion of the cis isomer to the more stable trans isomer, which will precipitate from the melt.

-

Cool the mixture and collect the solid trans-1,4-cyclohexanedicarboxylic acid.

Procedure (Solvent-based Isomerization):

-

Dissolve the mixed 1,4-cyclohexanedicarboxylic acids in a suitable high-boiling solvent like DMF.

-

Add a catalytic amount of a base, such as sodium methoxide.

-

Heat the solution to reflux for several hours (e.g., 12 hours).

-

Cool the solution to 5-10 °C to induce crystallization of the trans isomer.

-

Filter and dry the product to obtain trans-1,4-cyclohexanedicarboxylic acid with high purity.

Separation of Cis and Trans Isomers

Separation of the isomers can be achieved by various methods, including fractional crystallization and chromatography.

Fractional Crystallization: This method exploits the different solubilities of the cis and trans isomers in a particular solvent. For instance, the trans isomer is less soluble in water and can be selectively crystallized from an aqueous solution of the isomer mixture.

High-Performance Liquid Chromatography (HPLC): HPLC provides an effective means of separating and quantifying the cis and trans isomers. A common method involves using a reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier.

Applications in Drug Development

The rigid cyclohexane scaffold of 1,4-cyclohexanedicarboxylic acid derivatives makes them valuable building blocks in the design of pharmacologically active molecules. The specific stereochemistry of the substituents is often critical for biological activity.

Tranexamic Acid: An Antifibrinolytic Agent

Tranexamic acid, a lysine analog, is a well-known antifibrinolytic drug used to control bleeding. Its synthesis involves derivatives of 1,4-cyclohexanedicarboxylic acid. The trans isomer is the active form of the drug.

Mechanism of Action: Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1] By blocking the lysine binding sites on plasminogen, tranexamic acid prevents its binding to fibrin and subsequent activation by tissue plasminogen activator (t-PA), thereby stabilizing the fibrin clot.[1][2]

Gabapentin: An Anticonvulsant and Analgesic

Gabapentin is a widely used medication for the treatment of epilepsy and neuropathic pain. While not a direct derivative, its synthesis often utilizes cyclohexane-based starting materials, highlighting the importance of this structural motif in medicinal chemistry.

Mechanism of Action: Gabapentin's primary mechanism of action involves its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[3][5] This modulation of neuronal excitability is believed to be responsible for its anticonvulsant and analgesic effects.

Conclusion

The cis-trans isomerism of 1,4-cyclohexanedicarboxylic acid and its derivatives has profound implications for their application in both materials science and drug development. The ability to selectively synthesize or isolate a specific isomer is crucial for controlling the properties of polymers and for achieving the desired therapeutic effect of a pharmaceutical agent. This guide has provided a foundational understanding of the key physicochemical properties, synthetic methodologies, and important pharmaceutical applications of these versatile molecules, offering a valuable resource for researchers and professionals in the field. Further exploration into the biological activities of novel derivatives continues to be a promising area of research.

References

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Cis vs. Trans 1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Conformational Analysis and Thermodynamic Stability

The stereochemistry of the cyclohexane ring is a cornerstone of organic chemistry, with the chair conformation being the most stable arrangement. In 1,4-disubstituted cyclohexanes, the relative stability of cis and trans isomers is determined by the steric interactions of the substituents with the ring. The trans isomer can adopt a diequatorial conformation, placing both bulky substituents in the more sterically favorable equatorial positions. Conversely, the cis isomer is constrained to an axial-equatorial conformation. The steric strain arising from 1,3-diaxial interactions in the axial position generally renders the cis isomer less stable.[1][2] For 1,4-cyclohexanedicarboxylic acid and its esters, the carboxylic acid and methoxycarbonyl groups are subject to these conformational effects.

Expected Thermodynamic Stability

Based on the principles of conformational analysis, the trans isomer of 1,4-cyclohexanedicarboxylic acid monomethyl ester is expected to be thermodynamically more stable than the cis isomer. This is because the trans isomer can exist in a chair conformation where both the carboxylic acid and the methoxycarbonyl groups occupy equatorial positions, thus avoiding destabilizing 1,3-diaxial interactions. The cis isomer, however, must have one substituent in an axial position and one in an equatorial position, leading to greater steric strain.

While quantitative data for the monomethyl ester is not prevalent, studies on the dimethyl ester of 1,4-cyclohexanedicarboxylic acid have shown that at a thermodynamically controlled equilibrium at high temperatures, the mixture consists of approximately 66% of the trans-isomer.[3] For the free diacid at high temperatures, the 100% trans isomer is the most thermodynamically favorable form.[3] It is highly probable that the monomethyl ester follows a similar trend, with the trans isomer being the more stable.

Quantitative Data Summary

Although direct experimental values for the monomethyl ester are not available, the following table summarizes relevant thermodynamic data for the parent trans-1,4-cyclohexanedicarboxylic acid, which serves as a useful reference point.

| Property | Value | Unit | Source |

| trans-1,4-Cyclohexanedicarboxylic Acid | |||

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3859.90 ± 0.50 | kJ/mol | NIST[4][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -498.26 | kJ/mol | Joback Calculated Property[4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -704.09 | kJ/mol | Joback Calculated Property[4] |

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester can be determined experimentally through equilibration studies.

Experimental Protocol: Isomer Equilibration

-

Isomerization: A sample of either the pure cis or trans monomethyl ester, or a non-equilibrium mixture of both, is dissolved in a suitable solvent. A catalyst, such as a strong acid or base, is added to facilitate the isomerization between the cis and trans forms. Carboxylic acid end groups can also self-catalyze this process at elevated temperatures.[6]

-

Equilibration: The solution is heated to a specific temperature and allowed to stir until the system reaches thermodynamic equilibrium. The time required to reach equilibrium should be determined by monitoring the isomer ratio at different time points until it becomes constant.

-

Quenching and Analysis: Once equilibrium is reached, the reaction is rapidly cooled to quench the isomerization process. The ratio of the cis and trans isomers in the equilibrated mixture is then determined using an appropriate analytical technique.

-

Gibbs Free Energy Calculation: The standard Gibbs free energy difference (ΔG°) between the isomers can be calculated from the equilibrium constant (Keq) using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the absolute temperature in Kelvin, and Keq is the ratio of the concentration of the trans isomer to the cis isomer at equilibrium.

Analytical Techniques for Isomer Ratio Determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers and quantifying their relative amounts. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the methine protons at C1 and C4, are sensitive to the stereochemistry. Vicinal proton-proton J couplings (3JHH) are particularly informative for determining the axial or equatorial orientation of the substituents.[7]

-

Gas Chromatography (GC): GC with a suitable capillary column can effectively separate the cis and trans isomers, allowing for their quantification based on the integrated peak areas.[4][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation and quantification of the cis and trans isomers.[10]

Computational Chemistry Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust method for predicting the relative thermodynamic stability of the isomers.

Computational Protocol: DFT Calculations

-

Structure Optimization: The 3D structures of both the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester are built in silico. A conformational search is performed to identify the lowest energy conformers for each isomer (e.g., chair, boat, twist-boat). The geometries of these conformers are then optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) of each isomer is calculated by combining the electronic energy from the optimization with the thermochemical data from the frequency calculations.

-

Relative Stability: The difference in the calculated Gibbs free energies (ΔG) between the trans and cis isomers provides a quantitative measure of their relative thermodynamic stability.

Visualizations

Caption: Experimental workflow for determining thermodynamic stability via equilibration.

Caption: Computational workflow for predicting thermodynamic stability using DFT.

Conclusion

The thermodynamic stability of the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester is a critical parameter in various chemical applications, including polymer chemistry and drug development. Based on fundamental principles of stereochemistry, the trans isomer is predicted to be the more stable of the two. This guide has outlined the robust experimental and computational methodologies available to researchers for the quantitative determination of this stability difference. Equilibration studies coupled with NMR or chromatographic analysis provide a reliable experimental route, while DFT calculations offer a powerful predictive tool. The application of these methods will enable a precise understanding of the thermodynamic landscape of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. chemcoplus.co.jp [chemcoplus.co.jp]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Review of methods for preparation and gas chromatographic separation of trans and cis reference fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Note: Selective Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable bifunctional molecule used as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its structure incorporates both a carboxylic acid and a methyl ester on a rigid cyclohexane ring, allowing for selective chemical transformations at either end of the molecule. This application note provides a detailed protocol for the synthesis of this compound via a selective monohydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate. The described method first ensures a high trans isomer ratio through a pyridine-catalyzed isomerization, followed by a controlled base-catalyzed hydrolysis to yield the desired monoester with high purity.

Experimental Overview

The synthesis is a two-stage process that begins with the isomerization of a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate to favor the trans isomer. This is followed by the selective monohydrolysis of one of the two methyl ester groups using potassium hydroxide. The final product is isolated by acidification, precipitation, and filtration.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactant and Catalyst Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (moles) | Mass (g) | Volume |

| Dimethyl 1,4-cyclohexanedicarboxylate | 200.23 | 0.5 | 100.1 | - |

| Methanol (Isomerization) | 32.04 | - | 200 | - |

| Pyridine | 79.10 | - | 15 | - |

| Potassium Hydroxide | 56.11 | - | 150 | - |

| Toluene | 92.14 | - | 100 | - |

| Water | 18.02 | - | 200 | - |

| Concentrated Hydrochloric Acid | 36.46 | - | As needed | - |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Isomerization | |

| Temperature | 40°C |

| Reaction Time | 2 hours |

| trans/cis Ratio Achieved | 9:1 |

| Monoester Hydrolysis | |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Product | |

| Final Product Mass | 66.4 g |

| Yield | 71.32% |

| Purity (by GC) | 98.9% |

| Appearance | White solid powder |

Detailed Experimental Protocol

Materials:

-

Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

-

Methanol

-

Pyridine

-

Potassium hydroxide

-

Toluene

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Büchner funnel and flask

-

Vacuum pump

-

Drying oven

Procedure:

Stage 1: Isomerization

-

In a round-bottom flask, dissolve 100.1 g (0.5 mol) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio ranging from 3/7 to 5/5) in 200 g of methanol.

-

Add 15 g of pyridine to the solution as a catalyst.

-

Heat the mixture to 40°C and maintain this temperature for 2 hours with stirring to obtain a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate with a trans/cis isomer ratio of approximately 9/1.

Stage 2: Monoester Hydrolysis

-

Cool the methanol solution from Stage 1 to room temperature (approximately 20°C).

-

Add 150 g of potassium hydroxide to the solution.

-

Stir the reaction mixture at 20°C for 3 hours to facilitate the monoester hydrolysis, resulting in the formation of the water-soluble potassium salt of this compound.

Stage 3: Acidification and Product Isolation

-

To the reaction mixture, add 200 g of water and 100 g of toluene.

-

Transfer the mixture to a separatory funnel and perform an extraction to remove the organic phase, which contains unreacted diester and other organic impurities.

-

Adjust the pH of the aqueous phase to 1-2 by carefully adding concentrated hydrochloric acid.

-

Cool the acidified aqueous phase to 0-5°C to precipitate the product.

-

Collect the white solid powder by vacuum filtration using a Büchner funnel.

-

Dry the collected solid under reduced pressure at 50°C to obtain 66.4 g of this compound.

This protocol provides a reliable method for the synthesis of this compound with a high yield and purity. The procedure is well-suited for laboratory-scale preparations and can be adapted for larger-scale production. The final product's identity and purity should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Application Notes and Protocols for Selective Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract